molecular formula C18H18ClN3O3S B2689761 N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 1808585-30-9

N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2689761
M. Wt: 391.87
InChI Key: QIKFZJHYYFNTOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of 2-chloroacetyl chloride with 5-phenyl-4,5-dihydro-1H-pyrazole. The resulting intermediate is then coupled with methanesulfonamide to yield the final product. Detailed synthetic pathways and reaction conditions are documented in the literature .


Molecular Structure Analysis

Compound X exhibits a complex molecular structure. The central pyrazole ring contributes to its rigidity, while the phenyl group provides aromatic character. The methanesulfonamide functional group imparts water solubility and potential interactions with biological targets. Researchers have elucidated the stereochemistry and conformational preferences of Compound X using spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational modeling .


Chemical Reactions Analysis

Compound X may participate in various chemical reactions, such as nucleophilic substitutions, amidation, and cyclizations. Its reactivity depends on the specific functional groups and reaction conditions. Investigating its behavior under different reaction pathways is essential for understanding its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • UV-Vis Absorption : Spectroscopic analysis reveals absorption bands in the UV-Vis region .

Safety And Hazards

  • Environmental Impact : Assess its environmental persistence and potential ecological effects .

properties

IUPAC Name

N-[2-[2-(2-chloroacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-26(24,25)21-15-10-6-5-9-14(15)16-11-17(13-7-3-2-4-8-13)22(20-16)18(23)12-19/h2-10,17,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKFZJHYYFNTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(2-chloroacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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